molecular formula C23H19N5O2 B2496256 4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine CAS No. 339279-56-0

4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine

Cat. No.: B2496256
CAS No.: 339279-56-0
M. Wt: 397.438
InChI Key: UPDYJFNQOWJGHH-DQSJHHFOSA-N
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Description

4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with methoxyphenyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrimidine Core: Starting with a pyrimidine precursor, various substitution reactions can introduce the desired functional groups.

    Diazotization Reaction:

    Methoxylation: The methoxy groups can be introduced via nucleophilic substitution reactions using methanol or other methoxy donors under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the diazenyl group could yield corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Phenolic compounds.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Could be used in the development of probes for studying biological systems.

Medicine

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The diazenyl group could play a role in electron transfer processes, while the pyrimidine core might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-2-(2-pyridinyl)pyrimidine: Lacks the diazenyl group, potentially altering its reactivity and applications.

    5-[2-(4-Methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine: Similar structure but without one of the methoxyphenyl groups.

Uniqueness

The presence of both methoxyphenyl and diazenyl groups in 4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine makes it unique, potentially offering a combination of electronic and steric properties that are not found in simpler analogs.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(4-methoxyphenyl)-2-pyridin-2-ylpyrimidin-5-yl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c1-29-18-10-6-16(7-11-18)22-21(28-27-17-8-12-19(30-2)13-9-17)15-25-23(26-22)20-5-3-4-14-24-20/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDYJFNQOWJGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=C(C=C3)OC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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